2-Morpholin-4-ylsulfonylfluoren-9-one
Description
2-Morpholin-4-ylsulfonylfluoren-9-one is a fluorene derivative characterized by a sulfonyl group attached to a morpholine ring at the 2-position of the fluorenone core. Fluorenone derivatives are widely studied for their optical and electronic properties, particularly in materials science and organic electronics . The morpholinylsulfonyl substituent introduces electron-withdrawing effects, which can modulate electronic properties such as luminescence efficiency and charge transport. Structural determination of such compounds often relies on crystallographic tools like SHELX and WinGX, which are critical for analyzing molecular geometry and packing .
Properties
IUPAC Name |
2-morpholin-4-ylsulfonylfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17-15-4-2-1-3-13(15)14-6-5-12(11-16(14)17)23(20,21)18-7-9-22-10-8-18/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDMWBLQSUHHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylsulfonylfluoren-9-one typically involves the reaction of fluorenone with morpholine and a sulfonylating agent. One common method includes the following steps:
Starting Materials: Fluorenone, morpholine, and a sulfonyl chloride (e.g., methanesulfonyl chloride).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Procedure: Fluorenone is first dissolved in the solvent, followed by the addition of morpholine and the sulfonyl chloride. The mixture is then heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylsulfonylfluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorenone moiety.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluoren-9-ol derivatives.
Scientific Research Applications
2-Morpholin-4-ylsulfonylfluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylsulfonylfluoren-9-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The table below compares 2-Morpholin-4-ylsulfonylfluoren-9-one with analogous compounds based on substituents, ring systems, and inferred properties:
Key Observations:
Ring Systems: The morpholine ring introduces a six-membered heterocycle with oxygen, contrasting with the purine-chromenone hybrid in the compound from . Puckering parameters (e.g., Cremer-Pople coordinates) may differ due to heteroatom placement and substituent effects .
Solubility : Sulfonyl groups typically increase polarity, suggesting better solubility in polar solvents compared to aryl-substituted analogs.
Crystallographic and Conformational Analysis
- Morpholine Ring Puckering : The morpholine ring in This compound likely adopts a chair or twisted conformation, as analyzed via Cremer-Pople parameters . This contrasts with purine rings in , which exhibit planar or slightly puckered geometries due to aromaticity.
- Fluorenone Core: The fluorenone system is inherently planar, but substituents like sulfonyl groups may induce minor distortions. Computational studies using SHELX and WinGX are essential for modeling these effects .
Q & A
Q. Table 1: Common Reagents and Roles
| Reagent | Role | Example Use |
|---|---|---|
| Morpholine-4-sulfonyl chloride | Sulfonyl donor | Core sulfonylation step |
| Triethylamine | Base (acid scavenger) | Neutralizes HCl byproduct |
| Anhydrous solvents | Reaction medium | Prevents hydrolysis of sulfonyl chloride |
Basic: What spectroscopic techniques are recommended for initial characterization?
Answer:
- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., sulfonyl and morpholine groups). For example, the morpholine moiety shows characteristic δ 3.6–3.8 ppm (m, 8H) in ¹H NMR .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 347.1).
- IR spectroscopy : Sulfonyl (S=O) stretches appear at ~1350 and 1150 cm⁻¹.
Advanced: How can crystallographic data resolve molecular conformation and validate structural assignments?
Answer:
- Software tools : Use SHELXL for refinement and WinGX for data processing and visualization .
- Validation metrics : Check R-factors (<5%), residual electron density (<0.5 eÅ⁻³), and ADPs (anisotropic displacement parameters) .
- Conformational analysis : Apply Cremer-Pople puckering parameters to assess morpholine ring geometry (e.g., amplitude and phase angle ) .
Q. Table 2: Crystallography Software Comparison
| Software | Function | Reference |
|---|---|---|
| SHELXL | Structure refinement | |
| WinGX | Data processing, ORTEP diagrams | |
| PLATON | Twinning validation |
Advanced: How to resolve contradictions between computational and experimental conformational data?
Answer:
- Molecular dynamics (MD) simulations : Compare computed vs. experimental puckering parameters (e.g., using Gaussian or DFT methods).
- X-ray vs. NMR : For flexible groups (e.g., morpholine), NMR NOE data can validate crystallographic torsional angles .
- Error analysis : Check for overfitting in refinement (e.g., high ADPs or unresolved electron density) .
Advanced: What strategies ensure compound purity during synthesis and handling?
Answer:
Q. Table 3: Key Safety Parameters
| Hazard | Precaution | Source |
|---|---|---|
| Skin irritation | Nitrile gloves, lab coat | |
| Inhalation risk | Fume hood, respirator |
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
- Kinase inhibition : The sulfonyl-morpholine moiety acts as a hydrogen-bond acceptor, targeting ATP-binding pockets.
- Prodrug development : Fluorenone derivatives are explored as photolabile protecting groups .
Advanced: How to address low yields in sulfonylation reactions?
Answer:
- Reagent stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction.
- Moisture control : Pre-dry solvents over molecular sieves.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
